molecular formula C9H17ClO4 B1367400 3-Chloro-2-(1-ethoxyethoxy)propyl acetate CAS No. 85328-35-4

3-Chloro-2-(1-ethoxyethoxy)propyl acetate

Cat. No. B1367400
CAS RN: 85328-35-4
M. Wt: 224.68 g/mol
InChI Key: FEVMWAZUQCLBLI-UHFFFAOYSA-N
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Description

“3-Chloro-2-(1-ethoxyethoxy)propyl acetate” is a chemical compound with the molecular formula C9H17ClO4 . It has a molecular weight of 224.68 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for “3-Chloro-2-(1-ethoxyethoxy)propyl acetate” is 1S/C9H17ClO4/c1-4-12-8(3)14-9(5-10)6-13-7(2)11/h8-9H,4-6H2,1-3H3 . The compound has a complex structure with several functional groups, including an acetate group, an ether group, and a chloropropyl group .


Physical And Chemical Properties Analysis

“3-Chloro-2-(1-ethoxyethoxy)propyl acetate” has a molecular weight of 224.68 g/mol . It has a topological polar surface area of 44.8 Ų and a complexity of 163 . The compound has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 8 rotatable bonds . Its exact mass and monoisotopic mass are both 224.0815367 g/mol .

Scientific Research Applications

Synthesis and Polymerization

  • Synthesis of Anion Polymerization Initiators : A study by Feng (2005) describes the preparation of 1-chloro-3-(2′-ethoxyethoxy)-propane, which was subsequently used to synthesize 3-(2′-ethoxyethoxy)propyl lithium. This compound serves as an initiator for anion polymerization processes (Feng, 2005).

Catalysis and Chemical Reactions

  • Nanocrystalline ZSM-5 Catalyst for Acetolysis : Roselin, Selvin, and Bououdina (2012) researched the acetolysis of epichlorohydrin with acetic acid, which produces 1-acetoxy-3-chloro-2-propanol, a precursor for polyepoxy materials. This process traditionally uses corrosive acids but can be efficiently catalyzed using nanocrystalline ZSM-5 (Roselin, Selvin & Bououdina, 2012).
  • Regioselective Ring Opening for Epoxy Resin Production : Yadav and Surve (2013) studied the ring-opening reaction of epichlorohydrin with acetic acid to synthesize 3-chloro-2-hydroxypropyl acetate, which is widely used in epoxy resin production. They explored various solid acid catalysts for this process (Yadav & Surve, 2013).

Chemical Properties and Analysis

  • Methoxychlor Derivatives Study : Baarschers and Vukmanich (1986) conducted a study on methoxychlor derivatives, which are related to the chloro and ethoxy functional groups in the compound of interest (Baarschers & Vukmanich, 1986).
  • Solubility Modeling and Mixing Properties : Wan et al. (2020) examined the solubility of cloxiquine, which involves ethoxyethanol, a solvent related to the structure of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate. This study provides insight into solubility behavior in various solvents, which could be relevant for understanding the solubility properties of the compound (Wan et al., 2020).

Safety And Hazards

The compound is associated with certain hazards and safety precautions. It has been assigned the GHS07 pictogram, and its hazard statements include H315, H319, and H335 . Precautionary statements include P261 and P280 . It is recommended to store the compound in a refrigerator .

properties

IUPAC Name

[3-chloro-2-(1-ethoxyethoxy)propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO4/c1-4-12-8(3)14-9(5-10)6-13-7(2)11/h8-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVMWAZUQCLBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC(COC(=O)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(1-ethoxyethoxy)propyl acetate

Synthesis routes and methods I

Procedure details

A solution of 30.5 g (0.20 mol) of 3-chloro-2-hydroxy-1-propyl acetate (prepared in Example 1), 22 g (0.30 mol) of ethyl vinyl ether, and 7.5 g (0.030 mol) of pyridinium p-toluenesulfonate in 150 mL of methylene chloride was stirred at room temperature for 6 hours. The solution was then washed with 75 mL of water, dried and stripped of solvent in vacuo to give 44.0 g (98.0%) of 3-chloro-2-(1-ethoxyethoxy)-1-propyl acetate: 1H NMR (CDCl3) δ1.05-1.37 (overlapping t and d, 6H, --CH2CH3 and --CHCH3); 2.07 (s, 3H, --COCH); 3.53 and 4.12 (m. 7H, --CH2CHCH2 and --CH2CH3); 4.72 (q, J=4 Hz, 1H, --CHCH3); IR (film) 1740 cm-1 (--COCH3 ). The unpurified product was used in the next step.
Quantity
30.5 g
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reactant
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22 g
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7.5 g
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reactant
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150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To the crude acetate prepared in Example 8 was added 10 g of p-toluenesulfonic acid monohydrate and then dropwise, over a period of 2 hours, 815 g (11.3 moles) of ethyl vinyl ether. The reaction was midly exothermic and the temperature was maintained at 35°-37° C. by occasional cooling. After the addition was complete, the reaction mixture was heated at 35°-40° C. for 16 hours. The crude material was used in the subsequent step.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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10 g
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815 g
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reactant
Reaction Step Two
[Compound]
Name
crude material
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0 (± 1) mol
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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